3-Azido-L-tyrosine

Descripción general

Descripción

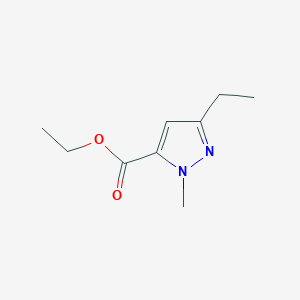

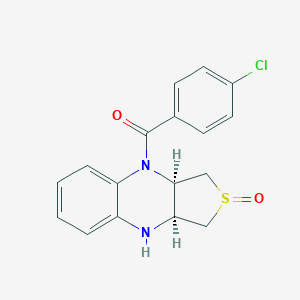

3-Azido-L-tyrosine: is a non-natural amino acid derivative of L-tyrosine, characterized by the presence of an azido group (-N3) at the meta position of the phenolic ring. This compound is of significant interest in the field of chemical biology due to its unique chemical properties, which allow for site-specific modifications and bioorthogonal reactions. The azido group is particularly useful for click chemistry applications, enabling the conjugation of various functional groups to proteins and other biomolecules.

Mecanismo De Acción

Target of Action

The primary target of 3-Azido-L-tyrosine is the enzyme tubulin:tyrosine ligase (TTLase) . This enzyme plays a crucial role in the posttranslational modification of tubulin, a protein that forms microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound acts as a photoinhibitor of TTLase . Without illumination, it reversibly inhibits the enzyme. Upon illumination, it irreversibly photoinactivates the enzyme . This photoinactivation can be prevented by reversibly blocking essential thiol groups with pCMB during illumination .

Biochemical Pathways

The action of this compound affects the tyrosination pathway . In this pathway, the α-subunit of brain tubulin is reversibly tyrosinated at its carboxy-terminus due to the presence of TTLase . The physiological role of this modification remains unknown .

Pharmacokinetics

It’s known that the incorporation efficiency of this compound is improved when increasing the concentration .

Result of Action

The result of this compound’s action is the inhibition of the incorporation of tyrosine into tubulin catalyzed by TTLase . This inhibition disrupts the normal function of the enzyme, affecting the posttranslational modification of tubulin .

Action Environment

The action of this compound is influenced by environmental factors such as light and the presence of other chemical agents. For instance, its inhibitory effect on TTLase is reversible in the absence of light but becomes irreversible upon illumination . Additionally, the presence of pCMB, a chemical that can block essential thiol groups, can protect TTLase against photoinactivation by this compound .

Análisis Bioquímico

Biochemical Properties

3-Azido-L-tyrosine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it is used by the enzyme Tubulin Tyrosine Ligase for the incorporation of complementary click chemistry handles . This interaction facilitates the formation of functional bispecific antibody-fragments .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used in the Tub-tag mediated C-terminal protein-protein ligation, which is crucial for the generation of C-terminally linked fusion proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . For example, it is used by the yeast amber suppressor tRNA Tyr/mutant tyrosyl-tRNA synthetase (Y43G) pair as the carrier of 3-azidotyrosine in an Escherichia coli cell-free translation system .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that upon illumination, this compound irreversibly photoinactivates the enzyme Tubulin Tyrosine Ligase .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it affects the tyrosination pathway, where the α-subunit of brain tubulin is reversibly tyrosinated at its carboxy-terminus due to the presence of Tubulin Tyrosine Ligase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-L-tyrosine typically involves the introduction of the azido group to the phenolic ring of L-tyrosine. One common method is the diazotization of 3-amino-L-tyrosine followed by azidation. The process involves the following steps:

Diazotization: 3-Amino-L-tyrosine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form a diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to replace the diazonium group with an azido group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions and purification steps. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Azido-L-tyrosine undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Reduction: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3) or hydrogenation catalysts.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts, alkyne derivatives, and appropriate solvents (e.g., dimethyl sulfoxide, water).

Reduction: Triphenylphosphine, hydrogenation catalysts, and solvents like ethanol or methanol.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products:

Click Chemistry: Triazole-linked conjugates.

Reduction: 3-Amino-L-tyrosine.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 3-Azido-L-tyrosine is used in the synthesis of modified peptides and proteins through site-specific incorporation. It serves as a versatile building block for creating bioorthogonal handles for further chemical modifications.

Biology: In biological research, this compound is employed for studying protein-protein interactions, enzyme mechanisms, and cellular processes

Medicine: The compound is used in the development of novel therapeutics and diagnostic tools. For example, it can be incorporated into antibodies or other biomolecules to create targeted drug delivery systems or imaging agents.

Industry: In industrial applications, this compound is utilized in the production of bioconjugates, biosensors, and other biotechnological products. Its ability to undergo click chemistry reactions makes it valuable for creating complex molecular assemblies.

Comparación Con Compuestos Similares

3-Iodo-L-tyrosine: Contains an iodine atom at the meta position instead of an azido group. Used in radiolabeling and imaging studies.

3-Nitro-L-tyrosine: Contains a nitro group at the meta position. Used as a marker for oxidative stress and nitration in proteins.

3-Amino-L-tyrosine: Contains an amino group at the meta position. Used in the synthesis of various tyrosine derivatives.

Uniqueness: 3-Azido-L-tyrosine is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This property makes it particularly valuable for site-specific modifications and the creation of complex molecular assemblies. Unlike other similar compounds, the azido group provides a versatile handle for attaching a wide range of functional groups, enhancing its utility in chemical biology and biotechnology.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRDUSYLLNJSS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926543 | |

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129960-90-3 | |

| Record name | 3-Azidotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Azidotyrosine is an unnatural amino acid that can be incorporated into proteins at specific locations. [, , , ] This allows researchers to introduce a bioorthogonal handle, the azide group, which can be further modified using click chemistry. [, , ] This site-selective modification enables various applications like attaching probes, cross-linkers, or other molecules to study protein function, interactions, and structure. [, , ]

A: The incorporation of 3-Azidotyrosine into proteins relies on engineered or orthogonal tyrosyl-tRNA synthetase (TyrRS) and tRNA pairs. [, , ] These engineered pairs specifically recognize 3-Azidotyrosine and facilitate its incorporation at sites encoded by an amber stop codon (UAG) within the target gene. [, ]

A: 3-Azidotyrosine contains an azide group that undergoes highly specific copper-catalyzed or copper-free click chemistry reactions with alkyne or strained alkene containing molecules. [, ] This reaction is highly efficient and allows for the site-specific attachment of various probes, such as biotin, or other molecules to the protein of interest. [, ]

A: Yes, 3-Azidotyrosine has been successfully incorporated into proteins like calmodulin (CaM) to study protein-protein interactions. [, ] Researchers were able to identify novel CaM-binding proteins from mouse brain cell lysate using 3-Azidotyrosine incorporated at a specific site in CaM and subsequent capture using click chemistry. []

A: Research has shown that 3-Azidotyrosine can be incorporated into Bombyx mori silk fibers. [] This incorporation led to enhanced mechanical strength and altered solubility without significantly affecting the fiber's crystalline structure, suggesting potential applications in improving silk-based materials. []

A: 3-Azidotyrosine has a molecular formula of C9H10N4O3 and a molecular weight of 222.20 g/mol. Specific spectroscopic data for this compound can be found in the chemical literature. []

A: One challenge in using 3-Azidotyrosine is ensuring the efficient and specific incorporation into the target protein. [] Studies have shown that optimizing the expression system, including the choice of host cell, is crucial to achieve high yields of the desired modified protein. []

A: Future research could explore the use of 3-Azidotyrosine in developing novel biomaterials with tailored properties. [] Further optimization of expression systems and exploration of new click chemistry reactions could expand the application of 3-Azidotyrosine in protein engineering and chemical biology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)

![Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-](/img/structure/B136697.png)